molecular formula C11H11N3O2 B1393116 (E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate CAS No. 1186405-22-0

(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate

Cat. No. B1393116
CAS RN: 1186405-22-0
M. Wt: 217.22 g/mol
InChI Key: VPWQXRIXCZJGBK-ONEGZZNKSA-N
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Description

(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate, also known as MIPA, is an organic compound with a wide range of industrial and laboratory applications. It is a derivative of imidazole, a nitrogen-containing heterocyclic compound, and is used in the synthesis of various pharmaceuticals, dyes, and pigments. MIPA is also used as a reagent in the production of polymers and polymeric materials. In addition, it is used as a catalyst in the synthesis of polymers and polymeric materials.

Scientific Research Applications

New Synthetic Approaches

  • Synthesis of Novel Derivatives : Abe et al. (2010) explored the preparation of imidazo[1,2-α]pyridinones and their transformation into ethyl 3-[2-hydroxyimidazo[1,2-α]pyridin-3-yl]acrylates, which could be thermolyzed to yield pyrano[2',3':4,5]imidazo[1,2-α]pyridine-2-one derivatives (Abe, Okumura, Suga, & Kakehi, 2010).

Chemical Transformations

  • Oxidative Olefination : Zhan et al. (2014) conducted a study on ruthenium-catalyzed oxidative olefination of imidazo[1,2-a]pyridines with acrylates, achieving diversely substituted derivatives with high regioselectivity and stereoselectivity (Zhan et al., 2014).

Structural and Molecular Analysis

  • Vibrational and Molecular Structure Studies : Lorenc et al. (2008) examined the molecular structure, vibrational energy levels, and potential energy distribution of various imidazo[4,5-b]pyridines, providing insights into the structural features of these compounds (Lorenc et al., 2008).

Photoluminescent Properties

  • Synthesis and Photoluminescence : Li et al. (2018) synthesized a new imidazo[1,2-a]pyridine ligand and its coordination compounds, investigating their crystal structures and photoluminescent properties (Li, Ni, & Yong, 2018).

Fluorescence and Heterocyclic Compounds

  • Fluorescent Heterocyclic Compounds : Rahimizadeh et al. (2010) described the synthesis and fluorescence properties of pyrido[2 0 ,1 0 :2,3]imidazo[4,5-b]quinoline derivatives, highlighting the potential of these compounds in various applications (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010).

properties

IUPAC Name

methyl (E)-3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-13-9-5-8(6-12-11(9)14)3-4-10(15)16-2/h3-7H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWQXRIXCZJGBK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1N=CC(=C2)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674128
Record name Methyl (2E)-3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate

CAS RN

1186405-22-0
Record name Methyl (2E)-3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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